5-(Difluoromethyl)-2-methoxy-pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6F2N2O |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxypyrimidine |
InChI |
InChI=1S/C6H6F2N2O/c1-11-6-9-2-4(3-10-6)5(7)8/h2-3,5H,1H3 |
InChI Key |
SZGSZUBQBOFFFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C(F)F |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of 5 Difluoromethyl 2 Methoxy Pyrimidine
Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further modulated by the electronic effects of its substituents. In 5-(difluoromethyl)-2-methoxy-pyrimidine, the 2-methoxy group acts as an electron-donating group through resonance, while the 5-difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic push-pull system dictates the reactivity of the pyrimidine core.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyrimidine. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a suitable leaving group (typically a halide). semanticscholar.org
In the case of this compound, the powerful electron-withdrawing nature of the difluoromethyl group at the C5 position significantly activates the pyrimidine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the electron-withdrawing group. Therefore, if a leaving group such as chlorine or bromine were present at the C4 or C6 positions, these sites would be highly susceptible to SNAr reactions. The 2-methoxy group, being electron-donating, would have a deactivating effect, but the influence of the difluoromethyl group is generally dominant in activating the ring for nucleophilic substitution.
Some SNAr reactions can also proceed through a concerted mechanism (cSNAr), avoiding a high-energy intermediate, which can broaden the scope of possible transformations. nih.gov The reactivity of halogenated derivatives of this compound with various nucleophiles (e.g., amines, alkoxides, thiolates) represents a key pathway for generating a diverse library of analogues.
| Position of Leaving Group | Activating/Deactivating Groups | Predicted Reactivity towards SNAr | Rationale |
| C4 | Ortho to -CHF₂ (activating), Ortho to -OCH₃ (deactivating) | High | The strong activation by the ortho -CHF₂ group is expected to overcome the deactivating effect of the -OCH₃ group, making this position highly susceptible to nucleophilic attack. |
| C6 | Ortho to -CHF₂ (activating), Para to -OCH₃ (deactivating) | High | Similar to the C4 position, the C6 position is strongly activated by the ortho -CHF₂ group, facilitating the SNAr pathway. |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of heterocyclic cores. For this compound, introducing a halogen (e.g., Br, I) or a boronic acid/ester functionality onto the pyrimidine ring opens the door to a wide array of cross-coupling transformations.
Analogous compounds, such as 2-methoxy-5-bromopyrimidine, have been successfully used in Suzuki cross-coupling reactions to synthesize various heteroarylpyrimidines. rsc.org By extension, a halogenated this compound would be an excellent substrate for reactions like Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino groups at specific positions on the pyrimidine ring, primarily at the C4 and C6 positions, assuming a suitable halogen precursor.
| Cross-Coupling Reaction | Reagent/Catalyst System (Example) | Potential Product from Halogenated Precursor |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted pyrimidine |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base | Alkynyl-substituted pyrimidine |
| Heck Coupling | Alkene, Pd(OAc)₂, P(o-tol)₃, base | Alkenyl-substituted pyrimidine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | Amino-substituted pyrimidine |
The pyrimidine ring is a relatively stable aromatic system. The presence of the difluoromethyl group further enhances this stability due to the exceptional strength of the carbon-fluorine bonds. alfa-chemistry.com Organofluorine compounds are known for their resistance to oxidative degradation. the-innovation.org
Consequently, this compound is expected to be highly stable under typical reaction conditions and resistant to oxidative transformations of the pyrimidine core itself. However, the methoxy (B1213986) group at the C2 position could be a potential site for oxidative cleavage under harsh conditions, which could lead to the corresponding 2-pyrimidinone derivative. The difluoromethyl group, being in a lower oxidation state than a trifluoromethyl group, is generally stable to oxidation, with the C-H bond being the most likely point of initial oxidative attack under very forcing conditions, though this is not a common transformation.
Chemical Transformations Involving the Difluoromethyl Group
The difluoromethyl group is not merely a passive substituent; it possesses unique chemical properties that can be exploited for advanced molecular engineering.
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than other carbon-halogen bonds. rsc.orgwikipedia.org This strength is a result of the large electronegativity difference between carbon and fluorine, which leads to a highly polarized and short bond with substantial ionic character. alfa-chemistry.comnih.gov
This inherent strength makes the C-F bonds in the difluoromethyl group exceptionally stable and chemically inert. alfa-chemistry.com They are resistant to hydrolysis, thermal degradation, and attack by most acids and bases. alfa-chemistry.com While cleavage of C-F bonds is challenging, it can be achieved under specific, high-energy conditions, such as photoredox catalysis or by using potent reducing agents, but these transformations are not typically observed in standard synthetic manipulations. the-innovation.org
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |
| CH₃–F | 115 | 1.349 |
| CH₃–H | 104.9 | 1.09 |
| CH₃–Cl | 83.7 | 1.78 |
| CH₃–Br | 72.1 | 1.93 |
| CH₃–I | 57.6 | 2.14 |
| Data adapted from literature reports. wikipedia.org |
The difluoromethyl group exerts a powerful influence on the molecule's reactivity. Its primary role is as a strong electron-withdrawing group via induction, which deactivates the pyrimidine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), as discussed in section 3.1.1.
More advanced transformations can directly involve the C-H bond of the difluoromethyl group. The protons on a difluoromethyl group attached to an aromatic system are acidic enough to be removed by strong bases. acs.org Deprotonation of the Ar-CF₂H moiety generates a nucleophilic difluoroalkyl anion (Ar-CF₂⁻), which can be trapped by various electrophiles. This strategy transforms the typically inert difluoromethyl group into a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex structures such as Ar-CF₂-R. acs.org This emerging area of chemistry unlocks new pathways for derivatization that are not accessible through traditional cross-coupling methods.
Furthermore, the difluoromethyl group can serve as a bioisostere for functional groups like alcohols (-OH) or thiols (-SH), as the C-H bond can act as a hydrogen bond donor. nih.gov This property is of significant interest in medicinal chemistry for modulating drug-receptor interactions.
Reactivity of the Methoxy Group at Position 2
The methoxy group at the C2 position of the this compound ring is a key functional handle that dictates much of the compound's synthetic utility. Its reactivity is primarily characterized by two main pathways: cleavage of the ether bond to unmask a pyrimidinone, and its displacement by various nucleophiles in substitution reactions. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing 5-difluoromethyl substituent, significantly influences the reactivity of the C2-methoxy group.
The cleavage of the methyl-oxygen bond in this compound is a fundamental transformation that converts the ether into the corresponding and highly stable 5-(difluoromethyl)pyrimidin-2-one tautomer. This reaction is typically achieved under acidic conditions.
The most common method for cleaving aryl methyl ethers is treatment with strong Brønsted acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the ether oxygen, which significantly enhances the leaving group ability of the resulting methanol (B129727) moiety. masterorganicchemistry.comyoutube.com Following protonation, a halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the methyl carbon via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This pathway is favored because the formation of a primary or methyl carbocation is energetically unfavorable. wikipedia.org
Lewis acids are also highly effective for demethylation. Boron tribromide (BBr₃) is a particularly powerful reagent for cleaving aryl ethers, often allowing the reaction to proceed at or below room temperature. wikipedia.org The reaction begins with the formation of an adduct between the Lewis acidic boron and the Lewis basic ether oxygen. This is followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org Other reagents, including strong nucleophiles like thiolate salts, have also been employed for demethylation under non-acidic conditions. wikipedia.orgresearchgate.net
The table below summarizes common reagents and general conditions for the demethylation of aryl methyl ethers, which are applicable to this compound.
| Reagent | Typical Conditions | Mechanism Notes | Products |
|---|---|---|---|
| Hydroiodic Acid (HI) | Aqueous solution, heat | Protonation of ether oxygen, followed by SN2 attack by I⁻ on the methyl group. masterorganicchemistry.commasterorganicchemistry.com | 5-(Difluoromethyl)pyrimidin-2-one + Methyl iodide |
| Hydrobromic Acid (HBr) | Aqueous solution, heat | Similar to HI, but generally slower reaction rates. wikipedia.org | 5-(Difluoromethyl)pyrimidin-2-one + Methyl bromide |
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), -78 °C to room temp. | Lewis acid activation of the ether oxygen. wikipedia.org | 5-(Difluoromethyl)pyrimidin-2-one + Methyl bromide |
| Pyridine (B92270) Hydrochloride | Molten salt, high temp. (180-220 °C) | A classic but harsh method for aryl ether cleavage. wikipedia.org | 5-(Difluoromethyl)pyrimidin-2-one + Methyl chloride |
| Thiolate Salts (e.g., EtSNa) | Polar aprotic solvent (e.g., DMF), heat | Direct SN2 displacement by a strong nucleophile. wikipedia.org | 5-(Difluoromethyl)pyrimidin-2-one + Ethyl methyl sulfide |
The methoxy group at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is amplified by the 5-difluoromethyl group, making the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.org
This reactivity provides a powerful platform for introducing diverse functional groups at the C2 position, thereby enabling the synthesis of a vast library of derivatives from a single precursor. The substitution reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the ring nitrogen atoms.
A broad spectrum of nucleophiles can be employed for this transformation:
N-Nucleophiles: Ammonia, primary amines, and secondary amines react to form 2-aminopyrimidine (B69317) derivatives, which are prevalent structural motifs in bioactive molecules. nih.govresearchgate.net
O-Nucleophiles: Alkoxides and phenoxides can displace the methoxy group to generate different ether or aryloxy derivatives.
S-Nucleophiles: Thiolates are effective nucleophiles for the synthesis of 2-thioether pyrimidines.
C-Nucleophiles: Certain stabilized carbanions can also participate in these reactions, leading to the formation of new carbon-carbon bonds.
The following table illustrates the potential for functionalization of the C2 position through nucleophilic substitution of the methoxy group.
| Nucleophile Type | Example Nucleophile (Nu⁻) | Product Structure | Product Class |
|---|---|---|---|
| Nitrogen | R¹R²NH (Amine) | 5-(CF₂H)-2-(NR¹R²)-pyrimidine | 2-Aminopyrimidine |
| Oxygen | R-O⁻ (Alkoxide) | 5-(CF₂H)-2-(OR)-pyrimidine | 2-Alkoxypyrimidine |
| Sulfur | R-S⁻ (Thiolate) | 5-(CF₂H)-2-(SR)-pyrimidine | 2-(Alkylthio)pyrimidine |
| Halogen | POCl₃ / Heat | 5-(CF₂H)-2-Cl-pyrimidine | 2-Chloropyrimidine (B141910) |
| Carbon | ⁻CH(CN)₂ (Malononitrile anion) | 5-(CF₂H)-2-(CH(CN)₂)-pyrimidine | 2-(Dicyanomethyl)pyrimidine |
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a powerful strategy for rapid structural diversification. nih.govmdpi.com this compound is an attractive substrate for designing MCRs due to the reactivity of its C2-methoxy group.
A plausible MCR strategy involves an initial, in-situ functionalization of the pyrimidine core, followed by a subsequent cyclization cascade with other components. For example, the 2-methoxy group can be displaced by a binucleophilic amine, such as a hydrazine (B178648) or guanidine (B92328) derivative. The resulting 2-substituted pyrimidine intermediate can then undergo a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of fused heterocyclic systems.
One of the most explored applications of this concept is the synthesis of pyrido[2,3-d]pyrimidines, a scaffold of significant interest in medicinal chemistry. researchgate.netmdpi.comnih.gov While direct participation of 2-methoxypyrimidines is less common than that of aminopyrimidines, a tandem, one-pot process is feasible. The reaction could proceed by first converting this compound into the more reactive 2-aminopyrimidine intermediate. This intermediate can then react with components like an aldehyde and an active methylene (B1212753) compound (e.g., malononitrile, β-ketoester) to construct the fused pyridine ring. researchgate.neteurekaselect.com This approach allows for the generation of complex, polycyclic structures from simple, readily available starting materials in a single, efficient operation.
The table below outlines a hypothetical multi-component reaction for the synthesis of a fused pyrimidine system starting from this compound.
| Reaction Stage | Components | Key Intermediate | Resulting Scaffold |
|---|---|---|---|
| Stage 1: In-situ Amination |
| 2-Amino-5-(difluoromethyl)pyrimidine | Activated Pyrimidine |
| Stage 2: Fused Ring Formation |
| Dihydropyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine (B1209978) |
Structure Activity Relationship Sar Studies of 5 Difluoromethyl 2 Methoxy Pyrimidine Analogues
Impact of the Difluoromethyl Group on Biological Target Interactions
The difluoromethyl (-CF2H) group is a unique substituent in medicinal chemistry, often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. alfa-chemistry.comresearchgate.netnih.gov Its distinct electronic properties and steric profile significantly influence a molecule's interaction with biological targets.
Quantitative and Qualitative Assessment of Binding Affinity
The difluoromethyl group enhances binding affinity through a combination of effects. Qualitatively, it is recognized as a "lipophilic hydrogen bond donor." researchgate.netalfa-chemistry.comh1.co The highly polarized carbon-hydrogen bond in the -CF2H moiety allows it to form hydrogen bonds with amino acid residues in a protein's active site, a capacity not present in the analogous methyl (-CH3) or trifluoromethyl (-CF3) groups. rsc.org The hydrogen bond donating strength of a difluoromethyl group has been shown to be similar to that of a thiophenol or aniline. h1.corsc.org
Furthermore, the fluorine atoms can participate in favorable multipolar interactions with the protein backbone, particularly with the carbonyl carbons of peptide bonds. nih.govresearchgate.net These orthogonal C-F···C=O interactions can substantially contribute to binding affinity, and the introduction of fluorinated groups has been demonstrated to improve the potency of inhibitors by as much as 5- to 10-fold in certain systems. nih.gov The -CF2H group can also occupy hydrophobic pockets within an enzyme's active site, further contributing to the stability of the protein-ligand complex. vulcanchem.com
| Property Comparison of Key Functional Groups | |
| Functional Group | Key Physicochemical Properties Relevant to Binding |
| -OH (Hydroxyl) | Strong hydrogen bond donor and acceptor. Polar. |
| -SH (Thiol) | Weak hydrogen bond donor. Less polar than -OH. |
| -CH3 (Methyl) | Hydrophobic. No hydrogen bonding capability. |
| -CF2H (Difluoromethyl) | Lipophilic. Competent hydrogen bond donor. rsc.org Acts as a bioisosteric replacement. alfa-chemistry.com |
Influence on Metabolic Stability and Biotransformation Pathways
A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family. rsc.orgnih.gov Strategically placing a difluoromethyl group can block sites on a molecule that are otherwise susceptible to oxidative metabolism, thereby increasing the compound's biological half-life. nih.govalfa-chemistry.comannualreviews.org For instance, positions on a molecule that are prone to metabolic degradation see decreased breakdown when substituted with a -CF2H group. alfa-chemistry.com
However, the C-F bond is not completely inert. hyphadiscovery.com CYP-mediated hydroxylation can still occur on fluorinated carbons. nih.gov In fact, because mono- and difluoromethyl radicals can be more stable than a non-fluorinated methyl radical, this metabolic pathway can sometimes be favored. nih.gov This process can lead to defluorination, where an unstable intermediate metabolite breaks down, releasing a fluoride (B91410) ion. nih.govresearchgate.net In some specific cases, the metabolism of a fluoropyrimidine moiety has been linked to the formation of reactive metabolites. hyphadiscovery.com
| Metabolic Impact of Fluorination | |
| Analogue Type | General Metabolic Profile |
| Non-fluorinated Analogue (e.g., -CH3) | Often susceptible to Phase I oxidation by CYP enzymes. |
| Difluoromethyl Analogue (e.g., -CF2H) | Generally exhibits increased resistance to metabolic oxidation, leading to a longer half-life. alfa-chemistry.comalfa-chemistry.com Can undergo oxidative defluorination in some instances. nih.gov |
Contribution of the Methoxy (B1213986) Group at Position 2 to Biological Activity Profiles
The methoxy (-OCH3) group at the 2-position of the pyrimidine (B1678525) ring is an important contributor to the molecule's biological activity. As an electron-donating group, it influences the electronic distribution within the pyrimidine ring, which can affect how the molecule interacts with its biological target. vulcanchem.com
In various heterocyclic series, the presence of a methoxy group has been linked to significant biological activity. For example, the simple pyrimidine antibiotic bacimethrin, which is active against staphylococcal infections, features a 2-methoxy group. nih.gov In broader studies of substituted pyridines and pyrimidines, compounds containing methoxy groups have often exhibited superior antiproliferative or antimicrobial activity. nih.govmdpi.com The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with amino acid residues like lysine (B10760008) or arginine in an enzyme's active site. vulcanchem.com
Structure-Activity Relationships of Substituent Variations at Other Pyrimidine Ring Positions
The biological activity of pyrimidine analogues can be extensively modified by altering the substituents at the 4, 5, and 6 positions of the ring.
Position 4: This position is a common point for modification to explore SAR. The introduction of various groups, such as substituted anilines or different alkoxy groups, can dramatically alter the compound's potency and selectivity. researchgate.netnih.gov Synthetic strategies often involve sequential nucleophilic substitution, first at the 2- or 4-position, to build molecular diversity. mdpi.commdpi.com
Position 5: The 5-position, occupied by the difluoromethyl group in the parent compound, is often sensitive to steric bulk. nih.gov For some enzyme targets, SAR studies have shown that there is a strict steric limitation at this position, with groups larger than a methyl group being detrimental to activity. nih.gov Conversely, for other targets, a larger and strongly electron-withdrawing group like a trifluoromethyl at the C5 position was found to be the most potent in its series. researchgate.net This indicates that the optimal substituent for this position is highly target-dependent.
Position 6: Substitutions at the C6 position also play a role in modulating activity. For example, in a series of 2,4,6-trisubstituted pyrimidines, the nature of the group at C6 was critical for antibacterial activity. researchgate.net
Conformational Dynamics and Their Correlation with Activity
The three-dimensional shape, or conformation, of a molecule is crucial for its ability to fit into a protein's binding site. The substituents on the pyrimidine ring can influence the molecule's preferred conformation and its dynamic behavior. The difluoromethyl group can form intramolecular hydrogen bonds, which can restrict the molecule's rotational freedom and lock it into a specific, biologically active conformation. rsc.org
The process of a ligand binding to its target is often dynamic, sometimes involving an "induced-fit" mechanism where both the molecule and the protein adjust their conformations to achieve optimal binding. scienceopen.com The flexibility and conformational preferences of analogues are therefore key determinants of activity. Computational modeling and conformational analysis are valuable tools for understanding how different substituents affect the shape of the molecule and for designing analogues with improved binding properties. nih.govacs.org The ability of fluorine substituents to modulate complex water networks within a binding site can also be an important, albeit indirect, contributor to the thermodynamics of binding. nih.gov
Bioisosteric Replacements of the Difluoromethyl and Methoxy Moieties
The exploration of bioisosteric replacements for the difluoromethyl (-CHF₂) and methoxy (-OCH₃) groups in 5-(difluoromethyl)-2-methoxy-pyrimidine is a key strategy in medicinal chemistry to modulate the compound's pharmacological profile. Such modifications can influence potency, selectivity, metabolic stability, and pharmacokinetic properties. While specific structure-activity relationship (SAR) data for direct bioisosteric replacements on the this compound scaffold is limited in publicly available research, general principles and findings from related pyrimidine derivatives provide valuable insights into the potential effects of these modifications.
Bioisosteric Replacements for the 5-Difluoromethyl Group:
The difluoromethyl group at the 5-position of the pyrimidine ring is a crucial determinant of biological activity, often acting as a lipophilic hydrogen bond donor and influencing the electronic properties of the ring. Its replacement with other functional groups can significantly alter these interactions.
A common bioisosteric replacement for the difluoromethyl group is the trifluoromethyl (-CF₃) group . The trifluoromethyl group is more lipophilic and electron-withdrawing than the difluoromethyl group. Studies on related 5-substituted pyrimidine derivatives have shown that this substitution can have varied effects depending on the biological target. For instance, in a series of 5-trifluoromethylpyrimidine derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, the -CF₃ group was found to be essential for potent antitumor activity. nih.gov This suggests that for certain targets, increasing the electron-withdrawing nature and lipophilicity at the 5-position can be beneficial.
Another potential bioisostere is a small alkyl group , such as a methyl (-CH₃) or ethyl (-CH₂CH₃) group. These groups would reduce the hydrogen bonding capability and electron-withdrawing strength compared to the difluoromethyl group, while modulating lipophilicity. The effect of such a change is highly dependent on the specific protein-ligand interactions.
The following table summarizes the potential bioisosteric replacements for the difluoromethyl group and their anticipated impact on physicochemical properties.
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
| Difluoromethyl (-CHF₂) | Trifluoromethyl (-CF₃) | Increased lipophilicity and electron-withdrawing character. |
| Difluoromethyl (-CHF₂) | Methyl (-CH₃) | Decreased lipophilicity and electron-withdrawing character; loss of hydrogen bond donor capability. |
| Difluoromethyl (-CHF₂) | Ethyl (-CH₂CH₃) | Increased lipophilicity compared to methyl; further decreased electron-withdrawing character. |
| Difluoromethyl (-CHF₂) | Chloro (-Cl) | Similar electronegativity but different steric and electronic profile. |
Bioisosteric Replacements for the 2-Methoxy Group:
The 2-methoxy group on the pyrimidine ring primarily acts as a hydrogen bond acceptor and influences the molecule's solubility and metabolic stability. Its replacement can fine-tune these properties.
A straightforward bioisosteric replacement for the methoxy group is an amino group (-NH₂) or a substituted amino group (-NHR) . This change introduces hydrogen bond donor capabilities and can significantly alter the polarity and basicity of the molecule.
Replacing the methoxy group with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) can modulate lipophilicity and steric bulk. These changes can affect how the molecule fits into a binding pocket and may also influence metabolic pathways.
A hydroxyl group (-OH) is another classic bioisostere for a methoxy group. This substitution would introduce a strong hydrogen bond donor-acceptor moiety and increase polarity, which could impact cell permeability and solubility.
The table below outlines potential bioisosteric replacements for the methoxy group and their likely effects on molecular properties.
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
| Methoxy (-OCH₃) | Amino (-NH₂) | Introduction of hydrogen bond donor capability; increased polarity. |
| Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Increased lipophilicity and steric bulk. |
| Methoxy (-OCH₃) | Hydroxyl (-OH) | Increased polarity; introduction of hydrogen bond donor-acceptor character. |
| Methoxy (-OCH₃) | Methylthio (-SCH₃) | Altered electronics and steric profile; potential for different metabolic pathways. |
In the context of kinase inhibitors, a class of drugs where pyrimidine scaffolds are common, the nature of the substituent at the 2-position is critical for hinge-binding interactions. researchgate.net For instance, in the development of a PI3K inhibitor bearing a difluoromethyl-pyrimidine moiety, the amino group at the 2-position was crucial for activity. researchgate.net This highlights that even subtle changes, such as replacing a methoxy with an amino group, can have profound effects on the biological activity.
Computational and Theoretical Investigations of 5 Difluoromethyl 2 Methoxy Pyrimidine
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-(Difluoromethyl)-2-methoxy-pyrimidine, offering a microscopic view of its electronic and structural characteristics. These theoretical approaches provide a robust framework for understanding the molecule's behavior and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org For this compound, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. physchemres.orgajchem-a.com This process identifies the equilibrium geometry by finding the minimum energy conformation of the molecule. mdpi.com The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.
Vibrational analysis is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. physchemres.org A comparison between the theoretically predicted and experimentally measured vibrational spectra can validate the accuracy of the computational model. ajchem-a.com
Below is a representative data table illustrating typical bond lengths that might be determined for this compound through DFT calculations, based on studies of similar pyrimidine (B1678525) derivatives.
| Bond Type | Predicted Bond Length (Å) |
| C-N (pyrimidine ring) | 1.33 - 1.38 |
| C-C (pyrimidine ring) | 1.39 - 1.42 |
| C-O (methoxy) | 1.36 |
| O-CH3 (methoxy) | 1.43 |
| C-C (difluoromethyl) | 1.50 |
| C-F (difluoromethyl) | 1.35 |
| C-H (pyrimidine ring) | 1.08 |
| C-H (methoxy) | 1.09 |
| C-H (difluoromethyl) | 1.09 |
Note: These are hypothetical values based on general knowledge of similar molecular structures and are for illustrative purposes. Actual values would be derived from specific DFT calculations for this molecule.
Analysis of Molecular Orbitals and Electrostatic Potential Surfaces
The electronic properties of this compound are further explored through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. derpharmachemica.com
Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attack. semanticscholar.orgrsc.org The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of negative electrostatic potential, while the hydrogen atoms and the difluoromethyl group would exhibit positive potential. nih.gov
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | The energy of the highest occupied molecular orbital, indicating the electron-donating ability. | The distribution of the HOMO would likely be concentrated on the pyrimidine ring and the methoxy group, suggesting these are primary sites for electrophilic attack. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. | The LUMO is expected to be located over the pyrimidine ring, particularly influenced by the electron-withdrawing difluoromethyl group. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. | A larger energy gap would imply higher kinetic stability and lower chemical reactivity. |
| MEP Surface | A visual representation of the electrostatic potential on the electron density surface of the molecule. | Red (negative) regions are anticipated around the nitrogen and oxygen atoms, while blue (positive) regions are expected around the hydrogen atoms and the difluoromethyl group, guiding potential intermolecular interactions. |
Tautomeric Equilibria and Energy Barriers in Related Systems
Tautomerism is a significant phenomenon in pyrimidine chemistry, where isomers can exist in equilibrium through the migration of a proton. researchgate.netnih.gov While this compound itself does not have labile protons that would lead to common tautomeric forms, understanding the tautomeric equilibria in related pyrimidine systems, such as uracil (B121893) and its derivatives, provides a broader context for its stability and potential reactivity. mdpi.com Quantum chemical calculations can be used to determine the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov These studies are crucial for predicting the predominant form of a molecule under different conditions.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. These methods are invaluable for studying the molecule's conformational flexibility and its interactions with biological targets.
Conformational Analysis and Flexibility Studies
Conformational analysis is performed to identify the different spatial arrangements of a molecule (conformers) and their relative energies. nih.govresearchgate.net For this compound, the rotation around the single bonds, such as the C-O bond of the methoxy group and the C-C bond of the difluoromethyl group, can lead to various conformers. These studies are essential for understanding how the molecule's shape can influence its physical properties and biological activity. nih.gov Molecular dynamics simulations can further explore the conformational landscape by simulating the atomic motions over time, providing insights into the molecule's flexibility and the transitions between different conformations.
Ligand-Target Docking and Interaction Analysis
To investigate the potential of this compound as a ligand for biological targets, molecular docking simulations are employed. nih.govwestmont.edu This computational technique predicts the preferred orientation of the ligand when it binds to a receptor's active site. nih.gov The docking process generates a binding score, which estimates the binding affinity between the ligand and the target protein. nih.gov
Following docking, the interaction analysis reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. rsc.org These insights are critical for understanding the mechanism of action and for the rational design of more potent and selective molecules. For instance, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the difluoromethyl group could participate in halogen bonds or other specific interactions. nih.gov
| Interaction Type | Potential Role in Ligand-Target Binding |
| Hydrogen Bonding | The nitrogen atoms in the pyrimidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors with amino acid residues in the target's active site. |
| Hydrophobic Interactions | The methyl group of the methoxy substituent and the pyrimidine ring can engage in hydrophobic interactions with nonpolar residues. |
| Halogen Bonding | The fluorine atoms of the difluoromethyl group may participate in halogen bonding with electron-rich atoms in the binding pocket. |
| van der Waals Forces | General attractive forces between the ligand and the protein that contribute to the overall binding stability. |
Molecular Dynamics Simulations to Explore Binding Mechanisms
Molecular dynamics (MD) simulations are a cornerstone of computational biology, offering a dynamic view of the interactions between a ligand, such as a pyrimidine derivative, and its biological target, typically a protein. mdpi.com These simulations model the movements of atoms over time, governed by the principles of classical mechanics, providing a detailed picture of the binding process.
For a pyrimidine-based compound, MD simulations would be employed to understand the stability of its complex with a target protein. rsc.orgtandfonline.com Key analyses performed during these simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the conformational changes of the protein-ligand complex over the simulation time, indicating whether the system has reached a stable equilibrium. mdpi.com RMSF, on the other hand, pinpoints the flexibility of specific amino acid residues within the protein's binding site, revealing which residues are crucial for the interaction. tandfonline.com
By analyzing the trajectory of the simulation, researchers can identify the key intermolecular forces that govern the binding affinity. These often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. rsc.orgresearchgate.neteurekaselect.com Understanding these interactions at a molecular level is critical for explaining the compound's potency and selectivity. rsc.org For instance, a simulation might reveal that the difluoromethyl group of a pyrimidine derivative forms a critical hydrogen bond with a specific residue in the active site of an enzyme, a piece of information invaluable for designing more potent inhibitors. rsc.org
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Pyrimidine Derivatives
| Parameter | Description | Significance in Understanding Binding Mechanisms |
| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability and convergence of the protein-ligand complex during the simulation. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible and rigid regions of the protein, highlighting key residues involved in ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time. | Quantifies the contribution of hydrogen bonding to the overall binding affinity and stability. |
| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimates the free energy of binding by combining molecular mechanics energies with a continuum solvent model. | Provides a quantitative measure of the binding affinity, allowing for comparison between different ligands. |
In Silico Approaches for De Novo Design and Virtual Screening
Building on the insights from MD simulations, computational chemists can employ a variety of in silico techniques to design new molecules with improved properties or to search vast chemical libraries for promising new candidates. These methods are broadly categorized as structure-based and ligand-based drug design.
De novo design is a creative process where novel molecular structures are built from scratch, atom by atom or fragment by fragment, within the constraints of a protein's binding site. The goal is to design a molecule that has optimal steric and electronic complementarity with the target. For pyrimidine derivatives, this could involve modifying the substituents on the pyrimidine ring to enhance interactions with the target protein, as identified through MD simulations. benthamdirect.com
Virtual screening, in contrast, is a high-throughput computational method used to evaluate large libraries of existing compounds to identify those that are most likely to bind to a drug target. researchgate.net This can be done through molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.neteurekaselect.com The scoring functions used in docking estimate the binding affinity, allowing for the ranking of thousands or even millions of compounds in a short period. researchgate.net For a pyrimidine-based scaffold, virtual screening could identify novel derivatives with potentially higher activity. researchgate.net
Prediction of Reactivity and Mechanistic Pathways using Computational Tools
Computational tools are not only used to predict binding but also to understand the intrinsic chemical reactivity of a molecule and to elucidate the mechanisms of chemical reactions. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. tandfonline.comjchemrev.com
For a pyrimidine derivative, DFT calculations can provide valuable information about its reactivity. scirp.org For example, by calculating the distribution of electron density, one can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators of reactivity. scirp.org
Furthermore, computational methods can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. researchgate.netfrontiersin.orgcreative-proteomics.com This allows for the detailed elucidation of reaction mechanisms. For instance, if this compound were to be synthesized, computational tools could be used to explore different synthetic routes, predict potential byproducts, and optimize reaction conditions. nih.gov This predictive power can save significant time and resources in the laboratory.
Mechanistic Studies Involving 5 Difluoromethyl 2 Methoxy Pyrimidine and Its Analogues
Elucidation of Reaction Mechanisms in Synthetic Transformations
Understanding the step-by-step molecular pathways of synthetic reactions is critical for improving yields, selectivity, and for the rational design of new synthetic methodologies.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For pyrimidine (B1678525) derivatives, these reactions are essential for introducing a wide range of substituents. The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, typically involves a three-step catalytic cycle: oxidative addition, transmetallation, and reductive elimination.
In the context of a pyrimidine substrate, the catalytic cycle is initiated by the oxidative addition of a palladium(0) complex to an aryl or heteroaryl halide. This is often the rate-determining step. Subsequently, transmetallation occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) complex. The final step is reductive elimination , where the two organic groups on the palladium center are coupled, forming the desired product and regenerating the palladium(0) catalyst.
Kinetic studies on the palladium(II)-catalyzed oxidation of a pyrimidine derivative, N,N-dimethyl-N'-(pyrimidin-2-yl) formamidine, revealed that the reaction follows first-order kinetics with respect to both the palladium catalyst and the oxidizing agent. sciencepublishinggroup.com The reaction rate showed a less than unit order dependence on the pyrimidine derivative and the hydroxide (B78521) ion concentration. sciencepublishinggroup.com Increasing the ionic strength and dielectric constant of the medium was found to increase the reaction rate. sciencepublishinggroup.com For the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, it was observed that electron-rich boronic acids generally lead to better yields of the cross-coupled products. mdpi.com However, the nitrogen atoms of the pyrimidine ring can coordinate with the palladium catalyst, which may lower its catalytic activity and consequently the reaction yield. mdpi.com
Table 1: Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of Pyrimidine Derivatives
| Mechanistic Step | Description | Factors Influencing the Step |
|---|---|---|
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the pyrimidine derivative. | Nature of the halogen, electronic properties of the pyrimidine ring, and the phosphine (B1218219) ligand on the palladium catalyst. |
| Transmetallation | The organic group from the coupling partner (e.g., boronic acid) is transferred to the palladium(II) complex. | Nature of the base, solvent, and the organometallic reagent. |
| Reductive Elimination | The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. | Steric and electronic properties of the coupled fragments and the ancillary ligands. |
The introduction of a difluoromethyl (CHF2) group into a molecule can significantly alter its physicochemical and biological properties. Difluoromethylation of heterocycles can proceed through various mechanisms, with radical processes being particularly prevalent.
Radical difluoromethylation typically involves the generation of a difluoromethyl radical (•CHF2) from a suitable precursor. This radical then adds to the heterocyclic ring. The resulting radical intermediate can then be oxidized to a carbocation, which subsequently loses a proton to afford the difluoromethylated product.
Visible-light photoredox catalysis is a common strategy for initiating these radical processes. nih.govrsc.org In a typical cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce a difluoromethyl radical precursor to generate the •CHF2 radical. For example, sodium difluoromethanesulfinate (CF2HSO2Na) is an inexpensive and commercially available source of the CF2H radical. nih.gov Under visible light irradiation in the presence of an organic photosensitizer, it can generate the difluoromethyl radical.
Studies on the visible light-mediated intramolecular oxy-difluoromethylation have proposed a mechanism where the excited photocatalyst initiates a single-electron-transfer to a difluoromethyl radical precursor, leading to the release of a •CHF2 radical. nih.gov This radical then adds to an alkene, forming a radical intermediate which is subsequently oxidized by the photocatalyst to a carbocation, leading to the final product. nih.gov Fluorescence quenching and radical trapping experiments have provided evidence for the formation of the •CHF2 radical in these reactions. nih.gov
Table 2: Key Mechanistic Steps in Radical Difluoromethylation
| Mechanistic Step | Description | Common Reagents/Conditions |
|---|---|---|
| Radical Generation | Formation of the difluoromethyl radical (•CHF2) from a precursor. | Photoredox catalysis with precursors like CF2HSO2Na or difluoromethyltriphenylphosphonium bromide. |
| Radical Addition | The •CHF2 radical adds to the heterocyclic substrate. | The regioselectivity is often governed by the stability of the resulting radical intermediate. |
| Oxidation/Proton Loss | The radical intermediate is oxidized to a carbocation, followed by the loss of a proton to yield the final product. | Can be facilitated by the photocatalyst in its oxidized state or other oxidants in the reaction mixture. |
Investigations into Biochemical Mechanisms of Action
The biological activity of a compound is intimately linked to its interactions with molecular targets within a biological system. For analogues of 5-(Difluoromethyl)-2-methoxy-pyrimidine, mechanistic studies have focused on enzyme inhibition, receptor modulation, and interactions with specific molecular targets.
Fluorinated pyrimidines are a well-established class of enzyme inhibitors, particularly for enzymes involved in nucleotide metabolism. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially mimicking the transition state of an enzymatic reaction and leading to potent inhibition. mdpi.com
The mechanism of inhibition can vary. For instance, fluorinated pyrimidines can act as mechanism-based inhibitors (suicide inhibitors), where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. Another mechanism is the formation of a stable, non-covalent complex that mimics the transition state of the reaction, leading to tight binding and potent inhibition.
Pyrimidine derivatives have been shown to interact with a variety of receptors, acting as either agonists or antagonists. The specific modulatory effect depends on the substitution pattern of the pyrimidine ring and the nature of the receptor.
For example, certain thienopyrimidine derivatives have been identified as GPR55 receptor antagonists. nih.gov Docking studies of these compounds into the inactive state of the GPR55 receptor have helped to rationalize the key molecular features responsible for their antagonist activity. nih.gov Similarly, other pyrimidine derivatives have been developed as selective dopamine (B1211576) D5 receptor partial agonists. nih.gov Molecular docking and rational design have been instrumental in identifying modifications to the pyrimidine scaffold that improve potency and efficacy at the D5 receptor. nih.gov
The therapeutic effects of pyrimidine analogues are often a result of their interaction with specific molecular targets. For instance, many pyrimidine-based anticancer agents target enzymes involved in DNA and RNA synthesis. nih.gov Upon intracellular activation through phosphorylation, these analogues can be incorporated into DNA or RNA, leading to the disruption of their synthesis and function. nih.gov
The interaction of pyrimidine derivatives with protein kinases is another area of significant interest. The pyrimidine scaffold can serve as a template for designing inhibitors that target the ATP-binding site of kinases. In the case of cyclooxygenase (COX) enzymes, pyrimidine derivatives have been shown to act as selective COX-2 inhibitors. mdpi.com Molecular docking studies have revealed that the pyrimidine ring can interact with the hydrophobic pocket of the COX active site through π-alkyl interactions. mdpi.com
Application of Advanced Spectroscopic Techniques in Mechanistic Elucidation
The incorporation of the difluoromethyl group (CHF₂) into the pyrimidine scaffold introduces a unique spectroscopic handle that is invaluable for mechanistic studies. The fluorine atoms provide a sensitive probe for monitoring subtle changes in the electronic environment throughout a chemical transformation.
Utilisation of ¹⁹F NMR for Tracking Reaction Progress and Intermediates
¹⁹F NMR spectroscopy stands out as a powerful, non-invasive technique for monitoring the progress of reactions involving fluorinated compounds in real-time. researchgate.net Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus allow for the clear resolution of signals from the starting material, intermediates, and final products, even in complex reaction mixtures. mdpi.com
In the context of the synthesis of this compound and its analogues, ¹⁹F NMR is instrumental for several reasons:
Reaction Kinetics: By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified, providing crucial data for kinetic modeling. This allows for the determination of reaction rates, orders of reaction, and the identification of rate-determining steps.
Identification of Intermediates: Transient or unstable intermediates that may be difficult to isolate can often be observed and characterized by their unique ¹⁹F NMR signatures. The chemical shift, multiplicity, and coupling constants of these intermediate signals provide vital structural information. For instance, in the difluoromethylation of a pyrimidine precursor, the appearance and subsequent disappearance of specific ¹⁹F NMR signals can help to identify and characterize transient species, thereby supporting or refuting a proposed reaction pathway.
Optimization of Reaction Conditions: The ability to rapidly assess the outcome of a reaction under different conditions (e.g., temperature, catalyst, solvent) makes ¹⁹F NMR an efficient tool for process optimization. Researchers can quickly identify conditions that maximize the yield of the desired product while minimizing the formation of byproducts.
A hypothetical ¹⁹F NMR study on the synthesis of a 5-(difluoromethyl)pyrimidine (B1395624) derivative is outlined in the table below, illustrating how the technique can be used to monitor reaction progress.
| Time (minutes) | Reactant A (δ, ppm) | Intermediate B (δ, ppm) | Product C (δ, ppm) | Relative Integration |
|---|---|---|---|---|
| 0 | -110.5 (triplet) | - | - | 100% |
| 30 | -110.5 (triplet) | -125.2 (doublet of doublets) | - | Reactant: 60%, Intermediate: 40% |
| 60 | -110.5 (triplet) | -125.2 (doublet of doublets) | -118.0 (triplet) | Reactant: 20%, Intermediate: 50%, Product: 30% |
| 120 | - | -125.2 (doublet of doublets) | -118.0 (triplet) | Intermediate: 10%, Product: 90% |
| 240 | - | - | -118.0 (triplet) | 100% |
Other Spectroscopic Methods (e.g., X-ray crystallography for structural confirmation in synthetic steps)
While NMR spectroscopy provides invaluable information about molecules in solution, X-ray crystallography offers a definitive and high-resolution picture of the three-dimensional arrangement of atoms in the solid state. mdpi.com This technique is indispensable for the unambiguous structural confirmation of key intermediates and final products in a synthetic sequence.
In the synthesis of analogues of this compound, obtaining a single crystal of a crucial intermediate can provide irrefutable evidence for its structure, thereby solidifying the proposed reaction mechanism. For example, if a nucleophilic aromatic substitution reaction is proposed, the X-ray crystal structure of the resulting product would confirm the regioselectivity of the substitution and the stereochemistry of the molecule.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, from which the precise positions of the atoms can be determined. This yields a detailed molecular structure, including bond lengths, bond angles, and torsional angles.
The table below presents hypothetical crystallographic data for a synthetic intermediate of a 5-(difluoromethyl)pyrimidine analogue, showcasing the type of detailed structural information that can be obtained.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.456(2) |
| β (°) | 105.34(3) |
| Volume (ų) | 945.6(4) |
| Calculated Density (g/cm³) | 1.654 |
| Final R index | 0.045 |
Research Applications of 5 Difluoromethyl 2 Methoxy Pyrimidine in Chemical Sciences
Development of Advanced Agrochemicals (Research Phase)
The pyrimidine (B1678525) ring is a well-established pharmacophore in a variety of commercial agrochemicals. The introduction of a difluoromethyl group at the 5-position and a methoxy (B1213986) group at the 2-position can significantly influence the biological activity, selectivity, and metabolic stability of the resulting molecules. Research in this area is primarily in the preclinical and discovery phases, exploring the potential of this scaffold against various agricultural pests and weeds.
Derivatives of pyrimidine are known to exhibit significant fungicidal properties. While specific studies on 5-(difluoromethyl)-2-methoxy-pyrimidine are not extensively detailed in publicly available literature, research on analogous trifluoromethylpyrimidine derivatives provides insights into its potential. For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated notable antifungal activities against a range of plant pathogens. nih.govfrontiersin.org
In one study, certain trifluoromethylpyrimidine compounds showed significant inhibition of Botrytis cinerea on cucumbers, strawberries, and tobacco. nih.gov These findings suggest that the fluorinated pyrimidine core is a promising structural motif for the development of new fungicides. The difluoromethyl group in the target compound is expected to confer similar, if modulated, electronic and lipophilic properties to the trifluoromethyl group, making it a compound of interest for synthesis and evaluation in antifungal assays.
| Compound Class | Target Fungi | Key Findings | Reference |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea (on cucumber, strawberry, tobacco), Phytophthora infestans, Pyricularia oryzae | Several compounds showed significant inhibition rates against various strains of Botrytis cinerea. | nih.gov |
Fluorinated pyrimidine analogs have also been investigated for their herbicidal potential. The difluoromethyl group is hypothesized to enhance herbicidal action by fitting into hydrophobic pockets of target plant enzymes, while the methoxy group may form hydrogen bonds with key residues in the active site. vulcanchem.com Research on other substituted pyrimidines has shown that these compounds can act as potent herbicides. For example, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and showed significant herbicidal activity against various weeds, with some compounds being as effective as commercial herbicides like clomazone (B1669216) and flumioxazin. nih.govsemanticscholar.org These studies highlight the utility of the pyrimidine scaffold in creating effective weed control agents. The specific contribution of the 5-(difluoromethyl)-2-methoxy substitution pattern remains an area for further investigation.
| Compound Class | Target Weeds | Mechanism of Action (if known) | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | Lettuce, field mustard, bentgrass, wheat | Inhibition of protoporphyrinogen (B1215707) oxidase | nih.govsemanticscholar.org |
| 5-Arylmethoxy phenylpyrazole derivatives | Abutilon theophrasti | Not specified | researchgate.net |
| Phenylpyrimidine derivatives | Raphanus sativus | Inhibition of enzymes in plant growth | thepharmajournal.com |
The pyrimidine framework is present in several commercial insecticides. Research into new pyrimidine-based insecticides is ongoing, with a focus on compounds that can overcome existing resistance mechanisms. Studies on trifluoromethylpyridine derivatives, which are structurally related to this compound, have led to the discovery of compounds with potent insecticidal activity against lepidopteran pests. nih.gov For example, certain pyrazole (B372694) oxime derivatives containing a 5-trifluoromethylpyridyl moiety have demonstrated high mortality rates against Plutella xylostella (diamondback moth). mdpi.com This suggests that the inclusion of a fluorinated heterocyclic ring is a viable strategy for developing new insecticides. The acaricidal potential is also being explored, with some pyrimidine derivatives showing promise in controlling mite populations.
| Compound Class | Target Pests | Activity | Reference |
| Pyrazole oxime derivatives with 5-trifluoromethylpyridyl moiety | Plutella xylostella, Aphis craccivora | High mortality rates against P. xylostella at 200 µg/mL. | mdpi.com |
| Fluorine-containing compounds | Aedes aegypti | Adulticidal activity | nih.govusda.gov |
Scaffold for Novel Enzyme Inhibitors (Pre-clinical Research)
In the field of medicinal chemistry, the this compound scaffold is being investigated as a core structure for the design of inhibitors targeting various enzymes implicated in human diseases, particularly cancer. The pyrimidine ring can act as a bioisostere for other heterocyclic systems and can form key hydrogen bonding interactions within enzyme active sites.
Kinases are a major class of drug targets, and pyrimidine-based scaffolds are prevalent in many approved and investigational kinase inhibitors.
Trk Kinase Inhibitors : Tropomyosin receptor kinases (Trks) are targets in certain cancers. While specific inhibitors based on this compound are not widely reported, related structures are of significant interest. For instance, second-generation Trk inhibitors designed to overcome resistance often feature complex heterocyclic systems where a fluorinated pyrimidine could be incorporated. nih.gov The development of type II Trk inhibitors, which bind to the inactive conformation of the kinase, has opened new avenues for targeting drug-resistant mutations, and the electronic properties of the difluoromethyl group could be advantageous in this context. mdpi.com
mTOR Kinase Inhibitors : The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and is often dysregulated in cancer. drugs.comwikipedia.orgmedchemexpress.com Several mTOR inhibitors are based on pyrimidine and related heterocyclic scaffolds. nih.govnih.gov Dual PI3K/mTOR inhibitors often feature these core structures. The this compound scaffold could serve as a novel core for developing selective mTOR inhibitors or dual PI3K/mTOR inhibitors.
PI3K Inhibitors : Phosphoinositide 3-kinases (PI3Ks) are another important family of enzymes in cancer signaling pathways. mdpi.comnih.govwikipedia.orgselleckchem.com A number of PI3K inhibitors in clinical development contain a pyrimidine or a related nitrogen-containing heterocycle. The structural features of this compound make it a plausible candidate for the design of new PI3K inhibitors, potentially with improved isoform selectivity or pharmacokinetic properties.
| Target Kinase | Related Scaffold/Compound Class | Significance | Reference |
| Trk Kinase | Fluoropyrimidine-containing aromatics | Overcoming resistance to second-generation Trk inhibitors. | nih.gov |
| mTOR Kinase | Pyrimidine-based heterocycles | Development of selective mTOR and dual PI3K/mTOR inhibitors. | wikipedia.orgnih.govnih.gov |
| PI3K | Pyridinylfuranopyrimidine, other pyrimidine derivatives | Targeting various isoforms of PI3K in cancer therapy. | mdpi.comnih.govnih.gov |
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their inhibitors are a class of anticancer agents. nih.gov The development of novel HDAC inhibitors often involves exploring new chemical scaffolds that can interact with the zinc ion in the enzyme's active site. While trifluoromethyl ketones and hydroxamic acids are common zinc-binding groups in HDAC inhibitors, there is ongoing research into novel scaffolds. nih.govdigitellinc.comresearchgate.net A novel hydroxy-pyrimidine scaffold has been reported to inhibit multiple HDAC enzymes. mdpi.com The this compound structure could be elaborated with a suitable zinc-binding group to create a new class of HDAC inhibitors. The difluoromethyl group could potentially offer unique interactions within the active site tunnel of HDAC isoforms.
| Inhibitor Class/Scaffold | Target HDACs | Key Structural Feature | Reference |
| Hydroxy-pyrimidine scaffold | Multiple HDAC enzymes | Novel scaffold for HDAC inhibition. | mdpi.com |
| Trifluoromethyl ketones | Class I and IIb HDACs | Zinc-binding group. | researchgate.net |
| 5-Trifluoromethyl-1,2,4-oxadiazoles | Class IIa HDACs | Zinc-binding group. | digitellinc.com |
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. nih.gov Its inhibition can disrupt cellular replication, making it a key target for antimicrobial and anticancer therapies. nih.govresearchgate.net The pyrimidine scaffold is a well-established pharmacophore in the design of DHFR inhibitors, with compounds like methotrexate (B535133) and trimethoprim (B1683648) being prominent examples. mdpi.commdpi.comnih.gov
While direct studies on this compound as a DHFR inhibitor are not extensively documented, its structural components suggest a strong potential for such activity. Research on related pyrimidine derivatives provides a basis for this hypothesis. For instance, a series of 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines have been synthesized and shown to potently inhibit DHFR from various pathogenic organisms, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. nih.gov These compounds, which share the 2-methoxy-pyrimidine core, demonstrate that this scaffold can be effectively utilized to design potent and selective DHFR inhibitors. nih.gov
The difluoromethyl group at the 5-position of the pyrimidine ring in this compound is of particular interest. The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com The difluoromethyl group can act as a bioisostere for other functional groups, potentially enhancing the binding interactions with the active site of DHFR. The exploration of this compound as a precursor for novel DHFR inhibitors therefore represents a promising avenue for the development of new therapeutic agents.
| Feature | Implication for DHFR Inhibition |
| 2-Methoxy-pyrimidine Core | A known scaffold in potent DHFR inhibitors, suggesting a foundational structure for binding. nih.gov |
| 5-Difluoromethyl Group | Can enhance metabolic stability and binding affinity through hydrogen bonding or dipole interactions. |
| Potential for Derivatization | The core structure allows for chemical modifications to optimize potency and selectivity against various DHFR enzymes. |
Succinate Dehydrogenase Inhibitors (SDHIs)
Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain, is another vital enzyme that has been successfully targeted, particularly in the development of fungicides. researchgate.net SDHIs disrupt the fungal respiratory process, leading to cell death. A number of successful commercial fungicides are based on the inhibition of this enzyme. medchemexpress.com
The chemical structure of this compound contains features that are found in known SDHIs. Specifically, the presence of a difluoromethylated heterocyclic moiety is a key structural alert for potential SDH inhibitory activity. Research has demonstrated that carboxamides containing a 3-(difluoromethyl)-1-methyl-pyrazole moiety exhibit potent fungicidal activity through the inhibition of SDH. researchgate.net
Although the pyrimidine ring in this compound differs from the pyrazole ring in these established SDHIs, the fundamental principle of incorporating a difluoromethyl group on a heterocyclic ring to achieve SDH inhibition is a compelling rationale for investigating this compound and its derivatives. The difluoromethyl group is thought to play a crucial role in the binding of these inhibitors to the ubiquinone binding site (Q-site) of the SDH enzyme complex. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel SDHIs with potential applications in agriculture.
| Structural Element | Relevance to SDHI Activity |
| Difluoromethyl Group | A key feature in several classes of potent SDHIs, contributing to binding at the enzyme's active site. researchgate.net |
| Heterocyclic Ring (Pyrimidine) | Provides a scaffold for the correct spatial orientation of the difluoromethyl group and other potential interacting moieties. |
Utilization as a Synthetic Intermediate and Building Block in Complex Molecule Construction
The utility of fluorinated pyrimidines as synthetic building blocks in medicinal and agricultural chemistry is well-established. nih.govolemiss.edunih.govnih.gov The incorporation of fluorine can bestow desirable properties upon the final molecule, including enhanced metabolic stability and bioavailability. mdpi.com this compound, with its reactive sites and functional groups, is a valuable intermediate for the synthesis of more complex molecular architectures. nih.govresearchgate.netrsc.orgnbinno.com
The methoxy group at the 2-position of the pyrimidine ring can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of other functional groups. Furthermore, the pyrimidine ring itself can undergo various chemical transformations. The difluoromethyl group is generally stable under many reaction conditions, making it a robust reporter group to be carried through a synthetic sequence.
The regioselective synthesis of pyrazolo[1,5-a]pyrimidines substituted with a difluoromethyl group highlights the utility of difluoromethylated pyrimidine precursors in constructing fused heterocyclic systems. researchgate.net Such bicyclic structures are of significant interest in drug discovery due to their rigid frameworks, which can lead to high-affinity interactions with biological targets. The availability of this compound as a starting material can facilitate the exploration of novel chemical space and the generation of libraries of complex molecules for biological screening.
Development of Chemical Probes for Biological Target Identification and Validation
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular or in vivo context. nih.govnih.govescholarship.orgresearchgate.net The development of high-quality chemical probes is crucial for target identification and validation in the drug discovery process.
Given its potential to be elaborated into potent and selective enzyme inhibitors, this compound could serve as a scaffold for the development of chemical probes. For instance, if a derivative of this compound is found to be a potent inhibitor of a particular enzyme, it could be further modified to create a probe. This might involve the introduction of a reactive group for covalent labeling of the target protein or the attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, for visualization or affinity purification of the target.
The difluoromethyl group itself could potentially be exploited in the design of photoaffinity probes, where upon photoactivation, a reactive species is generated that covalently links the probe to its target protein. The development of chemical probes based on the this compound scaffold would be a valuable tool for elucidating the biological roles of novel protein targets.
Potential in Radiopharmaceutical Research (e.g., for PET imaging with 18F-labeling strategies)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. d-nb.infonih.govfrontiersin.orgnih.gov The development of novel PET radiotracers is a vibrant area of research, with a significant focus on molecules labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) due to its favorable decay properties. princeton.edunih.govnih.govmdpi.commdpi.com
The difluoromethyl group of this compound presents an exciting opportunity for the development of ¹⁸F-labeled radiotracers. While direct ¹⁸F-labeling of this specific compound has not been reported, methods for the radiofluorination of difluoromethyl groups are being developed. These strategies often involve the substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride.
The development of a synthetic route to an appropriate precursor derived from this compound could enable the production of an ¹⁸F-labeled version of this molecule or its derivatives. If a biologically active molecule containing the this compound scaffold is identified, its ¹⁸F-labeled analog could be used as a PET tracer to study the distribution and density of its target in vivo. This could have significant implications for disease diagnosis, patient stratification, and monitoring the response to therapy.
| Application Area | Rationale for this compound |
| PET Tracer Development | The difluoromethyl group is a potential site for ¹⁸F-labeling. |
| Targeted Imaging | If derivatized into a potent ligand for a biological target, its ¹⁸F-labeled version could be used for in vivo imaging of that target. |
Future Perspectives and Emerging Research Directions for 5 Difluoromethyl 2 Methoxy Pyrimidine
Integration of Chemoenzymatic Synthesis and Biocatalysis Approaches
The synthesis of complex pharmaceutical intermediates like 5-(Difluoromethyl)-2-methoxy-pyrimidine is increasingly benefiting from the integration of biocatalysis. Chemoenzymatic approaches, which combine traditional chemical reactions with enzyme-catalyzed transformations, offer significant advantages in terms of selectivity, efficiency, and sustainability.
Pyrimidine (B1678525) biosynthesis in nature occurs via a series of highly efficient enzymatic reactions. nih.gov The de novo synthesis pathway, for instance, builds the pyrimidine ring from simple precursors like glutamine, CO2, and aspartate, catalyzed by enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase II and aspartate transcarbamoylase. fiveable.mecreative-proteomics.com Harnessing these or similar enzymes could provide novel routes to pyrimidine cores. Biocatalysis can be particularly advantageous for introducing specific functional groups with high stereoselectivity, a common challenge in traditional organic synthesis.
Future research will likely focus on:
Enzyme Discovery and Engineering: Identifying or engineering enzymes (e.g., transaminases, dehydrogenases, fluorinases) capable of acting on pyrimidine precursors or intermediates. This could lead to more direct and efficient synthetic routes.
Tandem Reactions: Developing one-pot tandem reactions where a chemical step is followed by a biocatalytic one, reducing the need for intermediate purification and minimizing waste.
Whole-Cell Biotransformation: Utilizing engineered microorganisms to perform multiple enzymatic steps, converting simple starting materials into complex fluorinated pyrimidines.
The application of biocatalysis promises to create more environmentally friendly and economically viable synthetic pathways for this compound and its analogues.
Application of Flow Chemistry for Enhanced Scalability and Efficiency
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of active pharmaceutical ingredients (APIs). technologynetworks.com Its advantages over traditional batch processing—including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and ease of scalability—make it an attractive approach for synthesizing this compound. mdpi.comalmacgroup.com
The synthesis of heterocyclic compounds, including pyrimidines, has been shown to benefit significantly from flow chemistry techniques. researchgate.netresearchgate.net For example, reactions that are difficult to control in batch, such as those involving highly reactive reagents or exothermic events, can be managed safely in continuous-flow reactors due to their small internal volumes and high surface-area-to-volume ratios. almacgroup.comatomfair.com This technology allows for the use of reaction conditions, such as high temperatures and pressures, that are often impractical in large batch reactors, potentially leading to higher yields and shorter reaction times. beilstein-journals.org
Key areas for future development include:
Multi-step Telescoped Synthesis: Designing integrated flow systems that combine multiple synthetic steps without isolating intermediates. mdpi.com This "telescoping" of reactions can dramatically reduce waste, solvent use, and processing time.
In-line Purification and Analysis: Integrating real-time analytical tools (Process Analytical Technology, PAT) and continuous purification modules to monitor reaction progress and ensure high product quality. technologynetworks.com
Photochemistry and Electrochemistry: Utilizing flow reactors designed for photochemical or electrochemical transformations, which are often more efficient and controlled under continuous conditions, to access novel synthetic routes. almacgroup.com
The adoption of flow chemistry can facilitate a smoother transition from laboratory-scale synthesis to industrial production, ensuring consistency and efficiency in the manufacturing of this compound. mdpi.com
Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Scalability | Complex, often requires re-optimization | Simpler, by extending run time or using parallel reactors |
| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes |
| Heat Transfer | Often inefficient, leading to temperature gradients | Highly efficient, allowing precise temperature control |
| Mixing | Can be inefficient, especially on a large scale | Rapid and efficient mixing |
| Process Control | Limited real-time control | Excellent for implementing process analytical technology (PAT) |
| Reaction Time | Can be lengthy | Often significantly reduced |
Green Chemistry Principles in Synthetic Route Design
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. nih.gov Designing synthetic routes for this compound in accordance with these principles is a critical future direction.
The 12 Principles of Green Chemistry provide a framework for creating more sustainable chemical processes. nih.gov For pyrimidine synthesis, this involves moving away from hazardous solvents and toxic reagents often used in traditional methods. rasayanjournal.co.in
Future research will emphasize:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov
Use of Safer Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.inskpharmteco.com Solvent-free reactions, using techniques like ball milling, are also a key area of exploration. rasayanjournal.co.in
Catalysis: Employing highly selective catalytic reagents instead of stoichiometric ones to reduce waste and improve efficiency. nih.gov This includes the development of recyclable catalysts. hse.ru
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted or ultrasound-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.in
By integrating these principles, the synthesis of this compound can become more sustainable, cost-effective, and environmentally responsible. nih.gov
Advanced Computational Design for De Novo Drug Discovery
Computational methods have become indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. mdpi.com For this compound, de novo drug design and other computational approaches can guide the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net
Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are used to predict how pyrimidine derivatives will interact with target proteins. rsc.org These methods allow researchers to:
Identify and Optimize Lead Compounds: Screen virtual libraries of pyrimidine derivatives against a target protein to identify promising "hits" and then computationally modify their structures to improve binding affinity and pharmacokinetic properties. researchgate.netrsc.org
Understand Binding Modes: Use molecular docking and MD simulations to visualize and analyze the interactions between a compound and its target at an atomic level, revealing key residues and interactions that contribute to its activity. rsc.orgnih.gov
Predict ADMET Properties: Employ in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new designs, helping to prioritize candidates with favorable drug-like properties. researchgate.netrsc.org
These computational approaches provide a rational basis for designing new analogues of this compound, reducing the time and cost associated with traditional trial-and-error synthesis and screening. mdpi.comresearchgate.net
Table 2: Key Computational Techniques in Drug Design for Pyrimidine Derivatives
| Technique | Application | Purpose |
|---|---|---|
| 3D-QSAR | Comparative Molecular Similarity Index Analysis (CoMSIA) | Relates the 3D properties of molecules to their biological activity to guide the design of more potent compounds. rsc.org |
| Molecular Docking | Virtual screening and binding mode prediction | Predicts the preferred orientation of a ligand when bound to a receptor to estimate binding affinity. nih.gov |
| Molecular Dynamics (MD) | Simulation of protein-ligand complex stability | Simulates the movement of atoms over time to assess the stability of the interaction and binding free energies. rsc.org |
| Pharmacophore Modeling | Identification of essential structural features | Creates a model of the essential steric and electronic features required for a molecule to be active at a specific target. mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Modalities in Pre-clinical Settings
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with diverse biological activities. dntb.gov.ua Fluorinated pyrimidines, in particular, have a long history in cancer therapy. mdpi.comnih.gov A significant future direction for this compound is the systematic exploration of its potential against a broader range of biological targets in pre-clinical models.
Recent studies on trifluoromethyl-substituted pyrimidine derivatives have demonstrated their potential as:
Anticancer Agents: Derivatives have been designed as potent inhibitors of key cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). rsc.orgnih.gov Some compounds have shown significant anti-proliferative activity against various human tumor cell lines and the ability to induce apoptosis. nih.govmdpi.com
Antifungal and Insecticidal Agents: Novel pyrimidine derivatives have exhibited promising activity against various plant fungal diseases and insect pests, highlighting their potential application in agriculture. nih.govresearchgate.net
Antiviral and Anti-inflammatory Agents: The pyrimidine core is known to possess broad-spectrum biological activity, including antiviral and anti-inflammatory properties, which warrants further investigation for derivatives of this compound. nih.gov
Future pre-clinical research will involve screening this compound and its newly synthesized analogues against diverse panels of kinases, enzymes, and receptors implicated in various diseases. This exploration could uncover novel therapeutic applications beyond the currently established areas, paving the way for the development of new treatments for a wide range of medical conditions.
Q & A
Basic Research Question
- NMR Spectroscopy : , , and NMR can confirm substitution patterns and fluorine integration. For instance, the difluoromethyl group typically shows a triplet in NMR .
- X-ray Crystallography : Single-crystal X-ray studies (e.g., at 296 K) resolve dihedral angles between substituents and the pyrimidine ring, critical for understanding steric and electronic effects .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
How should I design experiments to evaluate the biological activity of this compound?
Basic Research Question
- Enzyme Inhibition Assays : Use fluorogenic substrates or radiolabeled ligands to test interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms) .
- Cell-Based Screening : Assess cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with fluoropyrimidine drugs like 5-fluorouracil .
- Microbiological Testing : Evaluate antifungal activity against Candida or Aspergillus species, given the known efficacy of fluoro-pyrimidines in this context .
How can I resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Advanced Research Question
- Orthogonal Validation : Combine DFT calculations (e.g., B3LYP/6-31G**) with experimental kinetics. For example, if computational models predict nucleophilic attack at C4 but experiments show reactivity at C2, re-evaluate solvent effects or transition-state stabilization in simulations .
- Isotopic Labeling : Use or labeling to track reaction pathways and validate mechanistic hypotheses .
- Crystallographic Analysis : Compare predicted and observed bond lengths/angles to identify discrepancies in electronic effects .
What role does the difluoromethyl group play in modulating the compound’s pharmacokinetic properties?
Advanced Research Question
- Metabolic Stability : The difluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs, as fluorine’s electronegativity stabilizes adjacent bonds .
- Lipophilicity : Use logP measurements (e.g., shake-flask method) to quantify increased membrane permeability due to fluorine’s hydrophobic effect.
- Target Binding : Fluorine’s stereoelectronic effects can enhance hydrogen-bonding or dipole interactions with active-site residues. Molecular docking studies (e.g., AutoDock Vina) paired with mutagenesis data can validate these interactions .
How can advanced computational methods improve the design of derivatives based on this compound?
Advanced Research Question
- QSAR Modeling : Train models using bioactivity data from analogs (e.g., IC values) to predict substitutions at C4 or C6 positions that enhance potency .
- Molecular Dynamics (MD) Simulations : Simulate binding to dynamic protein targets (e.g., 100 ns trajectories) to identify conformational changes affecting affinity .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorine vs. chlorine substitutions to optimize selectivity .
What safety protocols are essential when handling this compound in the laboratory?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal : Segregate halogenated waste and consult hazardous waste guidelines for incineration or chemical neutralization .
- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential fluoride toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



